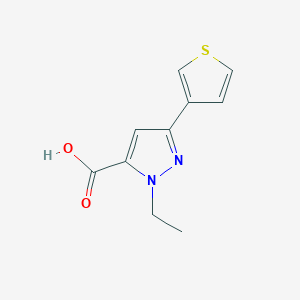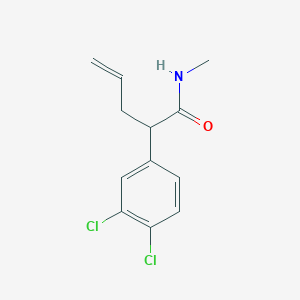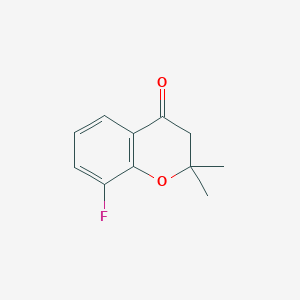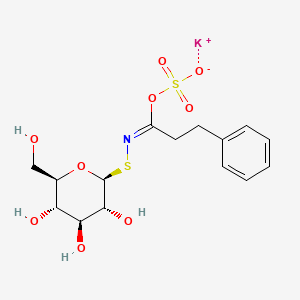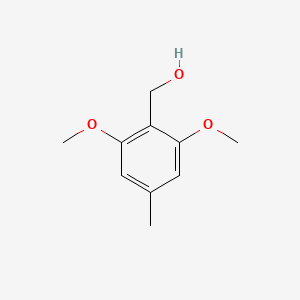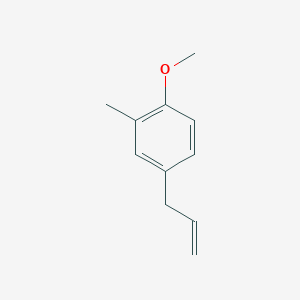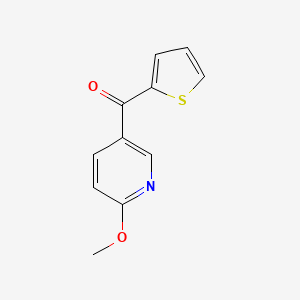
2-Methoxy-5-thenoylpyridine
Vue d'ensemble
Description
2-Methoxy-5-thenoylpyridine is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 . Its IUPAC name is (6-methoxy-3-pyridinyl)(2-thienyl)methanone .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has been used to synthesize a variety of pyridines, demonstrating its robustness .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO2S/c1-14-10-5-4-8(7-12-10)11(13)9-3-2-6-15-9/h2-7H,1H3 . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique
1. Antiinflammatory and Analgesic Activity
2-Methoxy-5-thenoylpyridine derivatives, such as 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds, have shown promising results in antiinflammatory and analgesic activities. Studies have demonstrated their efficacy in assays like the mouse phenylquinone writhing assay and rat carrageenan paw test. These compounds have been evaluated for their potential as analgesic agents due to their high potency and minimal gastrointestinal side effects in animal models (Muchowski et al., 1985).
2. Corrosion Inhibition
Research has indicated that pyridine derivatives, including those similar to this compound, are effective as corrosion inhibitors for metals like mild steel in acidic environments. They function through adsorption and inhibition processes, protecting the metal surface from corrosion (Ansari et al., 2015).
3. Synthesis of Novel Ligands and Complexes
Compounds similar to this compound have been synthesized and used in the formation of new ligands and complexes. These have applications in various fields including pharmaceuticals and material science. For instance, the synthesis of 5-bromo-2-hydroxyphenyl methyl ketone p-methoxy benzoyl hydrazone pyridine Copper(II) has implications in both structural chemistry and potential pharmacological applications (Chang-zheng, 2011).
4. Photophysical Evaluation
Studies on derivatives of this compound have been conducted to evaluate their photophysical properties. These investigations help understand the fluorescence and emission properties of these compounds, which is crucial for applications in fields like dye chemistry and optoelectronics (Hagimori et al., 2019).
5. Antimicrobial Activity
The interaction of this compound derivatives with primary amines has been studied, leading to compounds with potential antimicrobial activity. These synthesized compounds are evaluated for their effectiveness against various microbes, contributing to the development of new antimicrobial agents (Gein et al., 2009).
Propriétés
IUPAC Name |
(6-methoxypyridin-3-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-5-4-8(7-12-10)11(13)9-3-2-6-15-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUWRLALCZFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642169 | |
| Record name | (6-Methoxypyridin-3-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-14-6 | |
| Record name | (6-Methoxy-3-pyridinyl)-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxypyridin-3-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



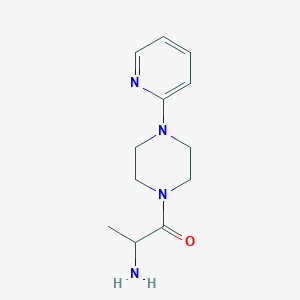

![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)

![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)
